9H-Carbazole-2-carbaldehyde

概要

説明

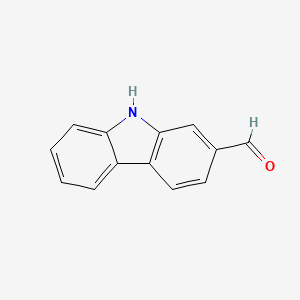

9H-カルバゾール-2-カルバルデヒドは、複素環式芳香族化合物であるカルバゾールの誘導体です。この化合物は、カルバゾール環の2位にアルデヒド基が結合していることを特徴としています。

2. 製法

合成経路と反応条件: 9H-カルバゾール-2-カルバルデヒドの合成は、通常、カルバゾールのホルミル化を伴います。 一般的な方法の1つは、ヴィルスマイアー・ハウック反応であり、カルバゾールをオキシ塩化リンとジメチルホルムアミドの混合物で処理して、2位にホルミル基を導入します .

工業的生産方法: 9H-カルバゾール-2-カルバルデヒドの具体的な工業的生産方法は広く文書化されていませんが、一般的なアプローチには、高収率と純度を確保するために、制御された条件下での大規模なホルミル化反応が含まれます .

反応の種類:

酸化: 9H-カルバゾール-2-カルバルデヒドは、酸化反応を起こしてカルボン酸を生成することができます。

還元: アルデヒド基は、水素化ホウ素ナトリウムなどの還元剤を使用してアルコールに還元することができます。

一般的な試薬と条件:

酸化: 酸性条件下での過マンガン酸カリウムまたは三酸化クロム。

還元: 無水溶媒中の水素化ホウ素ナトリウムまたは水素化リチウムアルミニウム。

主な生成物:

酸化: カルバゾール-2-カルボン酸。

還元: 9H-カルバゾール-2-メタノール。

4. 科学研究での応用

化学: より複雑なカルバゾール誘導体の合成における中間体として使用されます。

生物学: 抗菌性および抗真菌性に対する潜在的な特性が調査されています.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9H-carbazole-2-carbaldehyde typically involves the formylation of carbazole. One common method is the Vilsmeier-Haack reaction, where carbazole is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the second position .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale formylation reactions under controlled conditions to ensure high yield and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form carboxylic acids.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The compound can participate in electrophilic substitution reactions, particularly at the nitrogen atom of the carbazole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products:

Oxidation: Carbazole-2-carboxylic acid.

Reduction: 9H-Carbazole-2-methanol.

Substitution: Various substituted carbazole derivatives depending on the electrophile used.

科学的研究の応用

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Synthesis : 9H-Carbazole-2-carbaldehyde serves as an important intermediate in the synthesis of more complex carbazole derivatives, which are utilized in various organic reactions.

- Dye Development : The compound is employed in developing organic dyes due to its chromophoric properties, contributing to advancements in photopolymerization processes.

2. Biological Activity

- Antimicrobial and Antifungal Properties : Research indicates that this compound exhibits potential antimicrobial and antifungal activities, making it a candidate for developing new therapeutic agents.

- Anticancer Research : Notably, this compound has been studied for its anticancer properties, particularly against melanoma cells. It activates the p53 signaling pathway, leading to apoptosis and senescence in cancer cells. This mechanism highlights its potential as a targeted therapy for melanoma .

3. Pharmacological Studies

- Inhibition of Cytochrome P450 Enzymes : The compound has shown inhibitory effects on cytochrome P450 enzymes like CYP1A2 and CYP2C19, which are crucial for drug metabolism. Understanding these interactions is vital for assessing its pharmacokinetic profile and potential drug-drug interactions.

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity compared to other carbazole derivatives. Below is a comparison table highlighting key differences with similar compounds:

| Compound | Key Properties | Applications |

|---|---|---|

| 9H-Carbazole-3-carbaldehyde | Exhibits significant cytotoxic activity against various cancer cell lines | Anticancer research |

| 9-Ethyl-9H-carbazole-3-carbaldehyde | Known for activating the p53 pathway, inducing apoptosis in melanoma cells | Targeted cancer therapy |

| 9-Methyl-9H-carbazole-2-carbaldehyde | Shows selective cytotoxic effects on cancer cells while sparing normal cells | Potential anticancer agent |

Case Studies

Case Study 1: Anticancer Activity

A study demonstrated that this compound effectively induced apoptosis in melanoma cells through p53 pathway activation. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a therapeutic agent against melanoma .

Case Study 2: Antimicrobial Activity

Research involving various bacterial strains showed that this compound exhibited notable antibacterial properties against both Gram-positive and Gram-negative bacteria. This finding supports further exploration into its use as an antimicrobial agent .

作用機序

9H-カルバゾール-2-カルバルデヒドの作用機序、特に抗がん作用においては、p53分子シグナル伝達経路の活性化が関係しています。 この活性化は、p38ミトゲン活性化タンパク質キナーゼ(MAPK)のリン酸化につながり、メラノーマ細胞のアポトーシスと老化を誘導します . さらに、抗真菌作用では、RAS-MAPK経路などの他の分子経路に影響を与える可能性があります .

類似化合物:

9-エチル-9H-カルバゾール-3-カルバルデヒド: p53経路の活性化による抗腫瘍特性で知られています.

9H-カルバゾール-3-カルバルデヒド: さまざまな癌細胞株に対して有意な細胞毒性を示します.

アルデヒド基とシアノ酢酸基を含むカルバゾール系染料: 光重合に使用され、光増感剤として使用されます.

独自性: 9H-カルバゾール-2-カルバルデヒドは、2位での特定のホルミル化によってユニークであり、他のカルバゾール誘導体と比較して、明確な化学反応性と生物学的活性を付与します。 メラノーマ細胞でp53経路を選択的に活性化する能力は、標的型抗がん剤としての可能性を示しています .

類似化合物との比較

9-Ethyl-9H-carbazole-3-carbaldehyde: Known for its antitumor properties through the activation of the p53 pathway.

9H-Carbazole-3-carbaldehyde: Exhibits significant cytotoxic activity against various cancer cell lines.

Carbazole-based dyes containing aldehyde and cyanoacetic acid groups: Used in photopolymerization and as photosensitizers.

Uniqueness: 9H-Carbazole-2-carbaldehyde is unique due to its specific formylation at the second position, which imparts distinct chemical reactivity and biological activity compared to other carbazole derivatives. Its ability to activate the p53 pathway selectively in melanoma cells highlights its potential as a targeted anticancer agent .

生物活性

Introduction

9H-Carbazole-2-carbaldehyde is a significant compound within the carbazole family, known for its diverse biological activities. Research has highlighted its potential as an anticancer, antimicrobial, and neuroprotective agent. This article synthesizes various studies to provide a comprehensive overview of the biological activity associated with this compound.

- Molecular Formula : C₁₃H₉NO

- Molecular Weight : 195.22 g/mol

- CAS Number : 99585-18-9

Anticancer Activity

This compound exhibits promising anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and modulating key signaling pathways.

- Mechanism of Action : The compound has been observed to enhance apoptosis in cancer cells, particularly through the activation of caspases, which are crucial for programmed cell death. For instance, a derivative of carbazole was noted to reactivate the p53 pathway in melanoma cells, leading to significant tumor suppression without affecting normal cells .

Antimicrobial Activity

Research indicates that this compound and its derivatives possess notable antimicrobial properties.

- In Vitro Studies : Various carbazole derivatives have shown effectiveness against both gram-positive and gram-negative bacteria. For example, compounds with methoxy and chloro substitutions demonstrated moderate to good antibacterial activities .

| Compound | Activity Type | Effective Concentration (µg/mL) |

|---|---|---|

| 9a | Antibacterial | 25 |

| 8e | Antifungal | Moderate activity |

Neuroprotective Effects

The neuroprotective potential of carbazole derivatives has been explored, with some showing significant protective effects against neuronal injury.

- Study Findings : Certain N-substituted carbazoles displayed neuroprotective activity at low concentrations (e.g., 3 µM), suggesting their potential application in treating neurological disorders .

Case Studies

- Antitumor Activity in Melanoma :

- Antimicrobial Efficacy :

- Neuroprotection :

特性

IUPAC Name |

9H-carbazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c15-8-9-5-6-11-10-3-1-2-4-12(10)14-13(11)7-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCENSQOWDHIKAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479100 | |

| Record name | 9H-CARBAZOLE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99585-18-9 | |

| Record name | 9H-CARBAZOLE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。